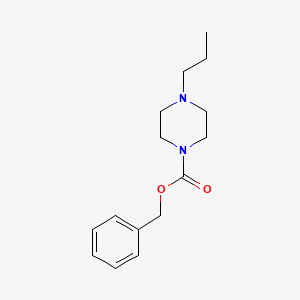

Benzyl 4-propylpiperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl 4-propylpiperazine-1-carboxylate is a chemical compound with the molecular formula C15H22N2O2 . It is used in the synthesis of serotonin 5-HT6 and dopamine D2 receptor ligands . It can also be used for the synthesis of a 11-C labelled ligands for imaging vesicular acetylcholine transporter .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C15H22N2O2 . The molecular weight of the compound is 262.35 .Physical and Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It should be stored in a dry place at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Radioiodinated 1-carboxamidino-4-phenylpiperazine for Imaging

This compound, closely related to Benzyl 4-propylpiperazine-1-carboxylate, shows potential in adrenal and myocardial imaging. The process involves radioiodination under mild conditions, leading to a product with high specificity and rapid purification capabilities. Biodistribution studies in rats highlighted its selectivity and retention in target tissues, suggesting its applicability for imaging purposes in medical diagnostics (Hanson, 1982).

Zinc Coordination Compounds for Luminescence

Research on tetrazole–carboxylate ligands interacting with zinc salts to form novel compounds showcases the role of this compound analogs in synthesizing materials with unique structural and luminescence properties. These compounds are characterized by diverse coordination modes and hydrogen bonding, contributing to their luminescent properties, useful in sensing and lighting technologies (Li et al., 2015).

Amide Formation Mechanism in Bioconjugation

The mechanism of amide formation using carbodiimide, a process relevant to bioconjugation in aqueous media, underscores the chemical versatility of this compound related compounds. Understanding these reactions facilitates the development of bioconjugate chemistry applications, including drug delivery systems and biomolecule labeling (Nakajima & Ikada, 1995).

Catalysis and Chemical Synthesis

Silica-bonded N-propylpiperazine sodium n-propionate has been utilized as a catalyst in synthesizing 4H-pyran derivatives, demonstrating the catalytic capabilities of this compound analogs in organic synthesis. This showcases their potential in catalyzing various chemical reactions, contributing to the development of new pharmaceuticals and chemicals (Niknam et al., 2013).

Glucosylation of Benzoates

The study on Arabidopsis glycosyltransferases' activity toward benzoates reveals the biochemical applications of this compound related compounds. These enzymes' ability to glucosylate benzoates has implications for modifying pharmaceuticals and agrochemicals to enhance their solubility, stability, and bioavailability (Lim et al., 2002).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has the hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501 .

Mecanismo De Acción

Target of Action

Based on its structural similarity to other piperazine derivatives, it may interact with various neurotransmitter systems .

Mode of Action

Piperazine derivatives have been shown to interact with the serotonergic and dopaminergic receptor systems in a similar fashion to MDMA

Biochemical Pathways

If it does interact with the serotonergic and dopaminergic systems, it could potentially affect mood regulation, cognition, reward, learning, and memory .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and be able to permeate the blood-brain barrier . It is also predicted to inhibit CYP2C19 and CYP2D6, enzymes involved in drug metabolism .

Result of Action

If it does interact with the serotonergic and dopaminergic systems, it could potentially alter neurotransmitter levels and receptor activity, leading to changes in neural signaling .

Propiedades

IUPAC Name |

benzyl 4-propylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-2-8-16-9-11-17(12-10-16)15(18)19-13-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWNRPJBJZSYQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-5-METHOXYBENZAMIDE](/img/structure/B2919564.png)

![3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2919568.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2919573.png)

![2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2919575.png)

![9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2919576.png)

![1-(4-fluorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2919578.png)

![3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2919580.png)

![N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2919585.png)